REACTION_CXSMILES
|
[C:1]1([CH3:13])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[S:9](Cl)(=[O:11])=[O:10].[OH:14][NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19].C(N(CC)CC)C>CCOCC>[C:18]([O:17][C:16]([NH:15][O:14][S:9]([C:2]1[C:3]([CH3:8])=[CH:4][C:5]([CH3:7])=[CH:6][C:1]=1[CH3:13])(=[O:11])=[O:10])=[O:22])([CH3:21])([CH3:20])[CH3:19]
|
Name
|
|
Quantity
|
7.75 g
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Type
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reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
4.72 g
|
Type
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reactant
|
Smiles
|
ONC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
4.88 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
|
Details
|
with stirring at 0° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The mixture was stirred at 0° C. for 1 h
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Duration
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1 h
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Type
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ADDITION
|
Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
the precipitate of triethylamine hydrochloride removed by filtration
|
Type
|
WASH
|
Details
|
The precipitate was washed twice with ether
|
Type
|
ADDITION
|
Details
|
the washings added to the filtrate
|
Type
|
CUSTOM
|
Details
|
The ether was removed in vacuo
|
Type
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DISSOLUTION
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Details
|
the residue was re-dissolved in the minimum volume of toluene
|
Type
|
ADDITION
|
Details
|
Petroleum ether 40-60 was added
|
Type
|
CUSTOM
|
Details
|
to precipitate N-t-Butoxycarbonyl-β-(mesitylsulfonyl)hydroxylamine as a white solid
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)NOS(=O)(=O)C1=C(C=C(C=C1C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |